Cas no 22231-61-4 (4-Benzyloxy-3-methoxyphenylethylamine)

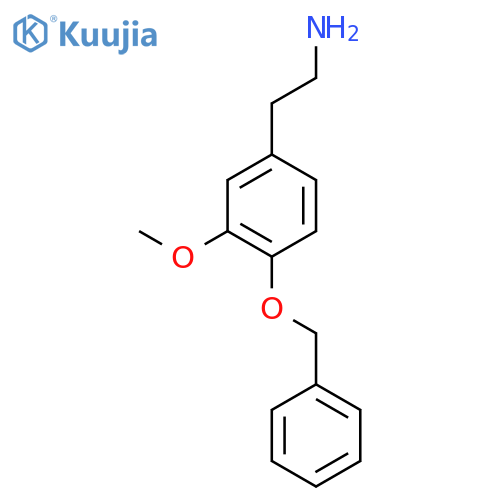

22231-61-4 structure

商品名:4-Benzyloxy-3-methoxyphenylethylamine

4-Benzyloxy-3-methoxyphenylethylamine 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxy-3-methoxyphenylethylamine

- 2-(4-Benzyloxy-3-methoxyphenyl)ethylamine

- 2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine

- 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine

- 2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE

- 3-methoxy-4-benzyloxyphenylethylamine

- 4-benzyloxy-3-methoxy phenethylamine

- Phenethylamine, 4-(benzyloxy)-3-methoxy-

- FT-0723073

- 4-(Benzyloxy)-3-methoxybenzeneethanamine

- 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine

- Benzeneethanamine, 3-methoxy-4-(phenylmethoxy)-

- 2-(4-(Benzyloxy)-3-methoxyphenyl)ethylamine

- BRN 1652732

- 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine (en)

- 4-13-00-02606 (Beilstein Handbook Reference)

- 4-Benzyloxy-3-methoxyphenethylamine

- DTXSID60176775

- 4-(Benzyloxy)-3-methoxyphenethylamine

- 3-methoxy-4-benzyl-oxyphenethylamine

- 2-(4-benzyloxy-3-methoxyphenyl)-ethylamine

- 2-(3-methoxy-4-benzyloxyphenyl) ethylamine

- 2-(3-methoxy-4-benzyloxyphenyl)ethylamine

- GLMWLELOJCRYRI-UHFFFAOYSA-N

- Benzeneethanamine,3-methoxy-4-(phenylmethoxy)-

- SCHEMBL67744

- AKOS000276800

- 3-methoxy-4-benzyloxy phenylethylamine

- 2-[4-(benzyloxy)-3-methoxyphenyl]ethanamine

- F52168

- 22231-61-4

-

- インチ: InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3

- InChIKey: GLMWLELOJCRYRI-UHFFFAOYSA-N

- ほほえんだ: C(OC1C=CC(CCN)=CC=1OC)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 257.14200

- どういたいしつりょう: 257.142

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.096

- ふってん: 395.1°Cat760mmHg

- フラッシュポイント: 212.5°C

- 屈折率: 1.583

- PSA: 44.48000

- LogP: 3.47570

4-Benzyloxy-3-methoxyphenylethylamine セキュリティ情報

4-Benzyloxy-3-methoxyphenylethylamine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Benzyloxy-3-methoxyphenylethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01249-5g |

2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine |

22231-61-4 | 95% | 5g |

$1854 | 2023-09-07 |

4-Benzyloxy-3-methoxyphenylethylamine 関連文献

-

1. 423. The synthesis of laudanosoline 4′,6-dimethyl etherM. K. Jain J. Chem. Soc. 1962 2203

-

2. 1-Phenethylisoquinoline alkaloids. Part I. Structure and synthesis of (–)-melanthioidine, a bisphenethylisoquinoline alkaloidA. R. Battersby,R. B. Herbert,Lucy Mo,F. ?antavy J. Chem. Soc. C 1967 1739

-

T. Kametani,H. Yagi,F. Satoh,K. Fukumoto J. Chem. Soc. C 1968 271

-

4. 669. Synthesis and oxidation of some 1-benzylisoquinoline derivativesI. Baxter,L. T. Allan,G. A. Swan J. Chem. Soc. 1965 3645

-

5. Benzyne reaction. Part I. Total syntheses of (±)-cryptaustoline and (±)-cryptowoline by the benzyne reactionT. Kametani,K. Ogasawara J. Chem. Soc. C 1967 2208

22231-61-4 (4-Benzyloxy-3-methoxyphenylethylamine) 関連製品

- 51061-22-4(2-[3-(benzyloxy)phenyl]ethan-1-amine)

- 51179-05-6(2-4-(Benzyloxy)phenylethanamine)

- 61381-04-2(2-(3,4-diethoxyphenyl)ethanamine)

- 36377-59-0(4-Ethoxy-3-methoxyphenethylamine)

- 94026-91-2(4-O-Benzyl Dopamine)

- 86456-97-5(3-Ethoxy-4-methoxyphenethylamine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量